

# 2-Chloro-6-fluoro-5-methylphenylboronic acid literature review

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## Compound of Interest

Compound Name:	2-Chloro-6-fluoro-5-methylphenylboronic acid
Cat. No.:	B1587299

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**<2-Chloro-6-fluoro-5-methylphenylboronic acid:** A Comprehensive Technical Guide for Researchers and Drug Development Professionals

**Abstract:** This in-depth technical guide provides a comprehensive overview of **2-Chloro-6-fluoro-5-methylphenylboronic acid**, a pivotal reagent in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, synthesis methodologies, and significant applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a seasoned application scientist, this guide offers practical insights, detailed experimental protocols, and safety considerations to empower researchers, scientists, and drug development professionals in leveraging this versatile building block for the creation of complex molecular architectures.

## Core Compound Analysis: Properties and Specifications

A foundational understanding of a reagent's physicochemical characteristics is paramount for its effective application in synthesis. **2-Chloro-6-fluoro-5-methylphenylboronic acid** is a white to off-white solid with the molecular formula C<sub>7</sub>H<sub>7</sub>BClFO<sub>2</sub> and a molecular weight of 188.39 g/mol .<sup>[1]</sup>

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	352535-86-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C7H7BClFO2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	188.39 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	127-132 °C	<a href="#">[1]</a>
Boiling Point	323.3 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>
Density	1.35 g/cm³ (Predicted)	<a href="#">[1]</a>
pKa	8.13 ± 0.58 (Predicted)	<a href="#">[1]</a>
Storage	2-8°C, under inert gas (Nitrogen or Argon)	<a href="#">[1]</a> <a href="#">[3]</a>

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graph "molecule_structure" {
```

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layout=neato;
```

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node [shape=plaintext, fontsize=12];
```

```
edge [color="#202124"];
```

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C1 [pos="0,1.5!", label="C"];
```

```
C2 [pos="-1.3,-0.75!", label="C"];
```

```
C3 [pos="-0.81,-2.25!", label="C"];
```

```
C4 [pos="0.81,-2.25!", label="C"];
```

```
C5 [pos="1.3,-0.75!", label="C"];
```

```
C6 [pos="0,-0.5!", label=""]; // Center of the ring
```

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B [pos="0,3!", label="B(OH)₂", fontcolor="#EA4335"];
```

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Cl [pos="-2.6,-1.5!", label="Cl", fontcolor="#34A853"];
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F [pos="2.6,-1.5!", label="F", fontcolor="#4285F4"];
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```
CH3 [pos="1.62,-3.75!", label="H₃C", fontcolor="#FBBC05"];
```

```
C1 -- C2;  
C2 -- C3;  
C3 -- C4;  
C4 -- C5;  
C5 -- C1;
```

```
C1 -- B;  
C2 -- Cl;  
C5 -- F;  
C4 -- CH3;
```

```
// Double bonds  
C1--C5 [style=double];  
C2--C3 [style=double];  
C4--C3 [style=double, len=1.2];  
}
```

Caption: 2D Structure of **2-Chloro-6-fluoro-5-methylphenylboronic acid**.

## Synthesis and Manufacturing Insights

The synthesis of **2-Chloro-6-fluoro-5-methylphenylboronic acid** typically involves a multi-step process. A common synthetic route starts with a substituted aromatic compound, such as 4-bromo-2,6-difluorotoluene, which undergoes lithiation at low temperatures (-78 °C) using a strong base like n-butyllithium.<sup>[4]</sup> The resulting aryllithium intermediate is then quenched with a borate ester, such as triisopropyl borate, followed by acidic workup to yield the final boronic acid product.<sup>[4]</sup>

### Key Experimental Considerations:

- **Anhydrous Conditions:** The lithiation step is highly sensitive to moisture and requires strictly anhydrous conditions to prevent quenching of the organolithium intermediate.

- Temperature Control: Maintaining a low temperature (-78 °C) during lithiation is critical to prevent side reactions and decomposition.
- Stoichiometry: Precise control of the stoichiometry of the reagents is essential for maximizing yield and minimizing impurities.

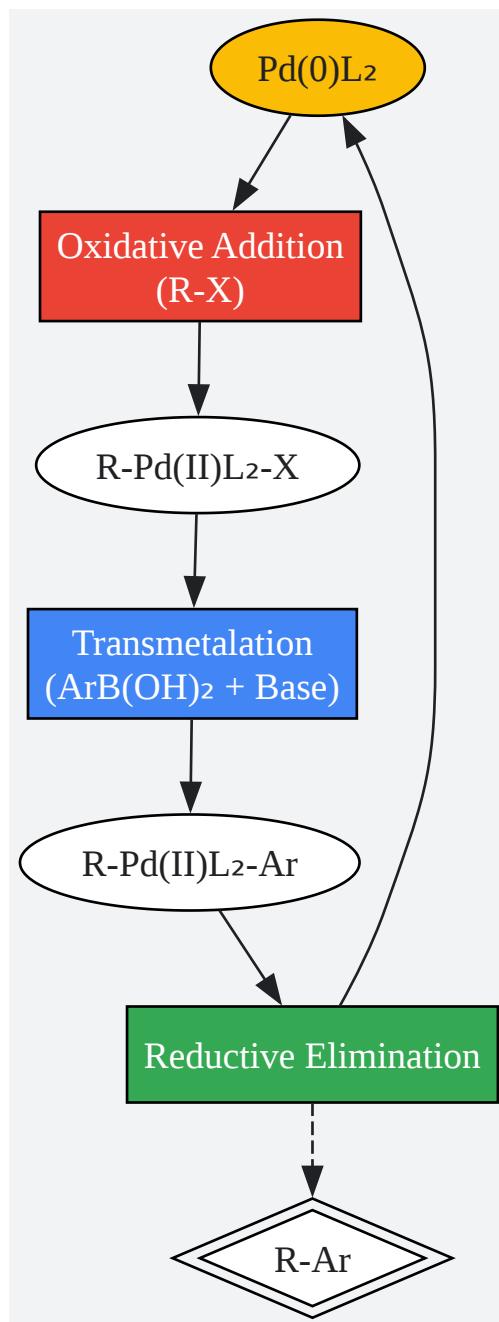
Caption: A generalized workflow for the synthesis of the target boronic acid.

## Core Application: Suzuki-Miyaura Cross-Coupling

**2-Chloro-6-fluoro-5-methylphenylboronic acid** is a highly valued reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3][5][6] The unique substitution pattern of this boronic acid, with its combination of electron-withdrawing and sterically hindering groups, allows for selective and efficient coupling reactions.[7]

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

- Oxidative Addition: The palladium(0) catalyst reacts with an aryl or vinyl halide.
- Transmetalation: The organoboron compound transfers its organic group to the palladium center.
- Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Applications in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and biological activities.<sup>[8]</sup> The introduction of a boronic acid moiety can enhance the therapeutic properties of a molecule.<sup>[8]</sup> **2-Chloro-6-fluoro-5-methylphenylboronic acid** serves as a crucial building block for the synthesis of complex organic molecules with potential therapeutic applications in pharmaceuticals and agrochemicals.<sup>[3][5]</sup> The presence of fluorine in the molecule can improve metabolic stability and binding affinity.<sup>[9]</sup>

Boron-containing compounds have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.<sup>[8][10]</sup> For instance, Bortezomib (Velcade), a boronic acid-containing drug, was the first proteasome inhibitor approved by the FDA for the treatment of multiple myeloma.<sup>[8][10]</sup>

## Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, yet robust, protocol for a Suzuki-Miyaura coupling reaction using **2-Chloro-6-fluoro-5-methylphenylboronic acid**.

### Materials:

- **2-Chloro-6-fluoro-5-methylphenylboronic acid** (1.1 eq)
- Aryl halide (e.g., aryl bromide) (1.0 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ , or  $\text{Cs}_2\text{CO}_3$ , 2-3 eq)
- Solvent (e.g., Toluene/ $\text{H}_2\text{O}$ , Dioxane/ $\text{H}_2\text{O}$ )
- Inert atmosphere (Nitrogen or Argon)

### Procedure:

- To a flame-dried flask, add the aryl halide, **2-Chloro-6-fluoro-5-methylphenylboronic acid**, and the base.

- Evacuate and backfill the flask with an inert gas three times.
- Add the solvent system to the flask.
- Add the palladium catalyst to the reaction mixture.
- Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sulfate (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Safety and Handling

**2-Chloro-6-fluoro-5-methylphenylboronic acid** is classified as an irritant.<sup>[1]</sup> It is essential to handle this compound in a well-ventilated fume hood.<sup>[11][12]</sup> Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.<sup>[11][12]</sup> Avoid inhalation of dust and contact with skin and eyes.<sup>[11][13]</sup> In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.<sup>[11][13]</sup> For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.<sup>[11][12][13][14]</sup>

## Conclusion

**2-Chloro-6-fluoro-5-methylphenylboronic acid** is a highly versatile and valuable reagent in the field of organic synthesis and drug discovery. Its unique structural features make it an ideal building block for the construction of complex molecules via Suzuki-Miyaura cross-coupling and other synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to effectively utilize this compound to advance their scientific endeavors.

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